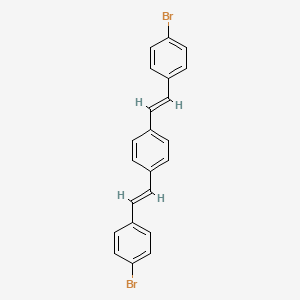
Argipressin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of argipressin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Argipressin acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized to form cystine.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs can be used to study the structure-activity relationship of the peptide .
Scientific Research Applications
Argipressin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and water homeostasis.
Medicine: Used in the treatment of conditions like diabetes insipidus, vasodilatory shock, and variceal bleeding.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Argipressin acetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located on the surface of target cells. The binding of this compound to these receptors activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys . The primary molecular targets include:
V1 Receptors: Mediate vasoconstriction and increase blood pressure.
V2 Receptors: Promote water reabsorption in the renal collecting ducts.
V3 Receptors: Involved in the regulation of adrenocorticotropic hormone (ACTH) release.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A peptide hormone similar to vasopressin but with different physiological functions, primarily involved in childbirth and lactation.
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and reduced vasoconstrictive effects.
Terlipressin: A long-acting analog of vasopressin used in the treatment of variceal bleeding in patients with liver cirrhosis.
Uniqueness of Argipressin Acetate
This compound is unique due to its balanced vasoconstrictive and antidiuretic activities, making it suitable for a variety of medical applications. Its ability to bind to multiple vasopressin receptors allows for diverse physiological effects, which can be harnessed for therapeutic purposes .
Properties
CAS No. |
83968-48-3 |
|---|---|
Molecular Formula |
C48H69N15O14S2 |
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
ZHFGXNMADRRGQP-HPILINOVSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Key on ui other cas no. |
129979-57-3 113-79-1 83968-48-3 |
Pictograms |
Irritant |
sequence |
CYFQNCPRG |
Synonyms |
Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


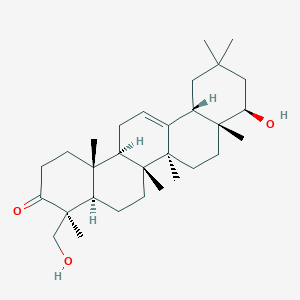



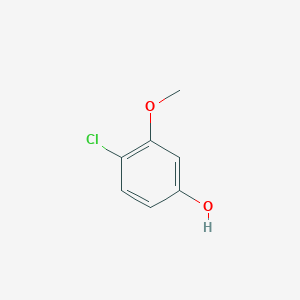
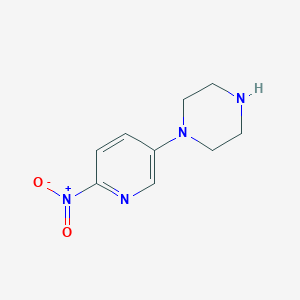



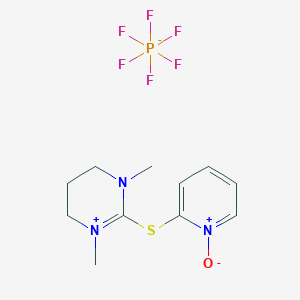

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
